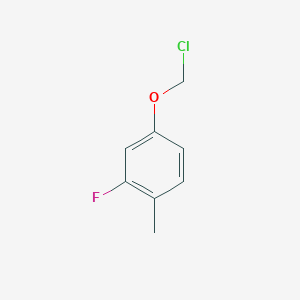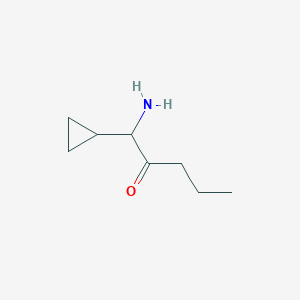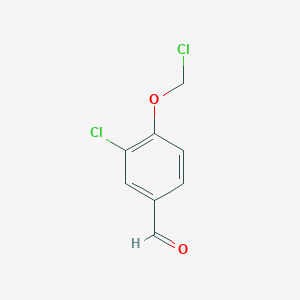
3-Chloro-4-(chloromethoxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(chloromethoxy)benzaldehyde: is an organic compound with the molecular formula C8H6Cl2O2 . It is a derivative of benzaldehyde, where the aromatic ring is substituted with a chlorine atom and a chloromethoxy group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chloro-4-(chloromethoxy)benzaldehyde can be synthesized through the reaction of 3-chlorobenzaldehyde with chloromethyl methyl ether in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: 3-Chloro-4-(chloromethoxy)benzaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: It can be reduced to the corresponding alcohols using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: 3-Chloro-4-(chloromethoxy)benzoic acid.
Reduction: 3-Chloro-4-(chloromethoxy)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3-Chloro-4-(chloromethoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. It is a key building block in the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study the effects of chlorinated aromatic compounds on biological systems. It serves as a model compound for understanding the metabolism and toxicity of similar substances.
Medicine: The compound is investigated for its potential use in the development of new drugs. Its derivatives have shown promise in the treatment of certain diseases due to their biological activity.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals. It is also employed in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(chloromethoxy)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The pathways involved in these reactions include nucleophilic aromatic substitution and electrophilic addition.
Comparación Con Compuestos Similares
- 3-Chloro-4-methoxybenzaldehyde
- 4-Chloro-3-methoxybenzaldehyde
- 3-Chloro-4-hydroxybenzaldehyde
Comparison: 3-Chloro-4-(chloromethoxy)benzaldehyde is unique due to the presence of both chlorine and chloromethoxy groups on the aromatic ring. This dual substitution pattern imparts distinct chemical properties, making it more reactive in certain types of chemical reactions compared to its analogs. For example, the presence of the chloromethoxy group can enhance the compound’s electrophilicity, making it more susceptible to nucleophilic attack.
Propiedades
Fórmula molecular |
C8H6Cl2O2 |
|---|---|
Peso molecular |
205.03 g/mol |
Nombre IUPAC |
3-chloro-4-(chloromethoxy)benzaldehyde |
InChI |
InChI=1S/C8H6Cl2O2/c9-5-12-8-2-1-6(4-11)3-7(8)10/h1-4H,5H2 |
Clave InChI |
TWYKCFCRWDJHHL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C=O)Cl)OCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



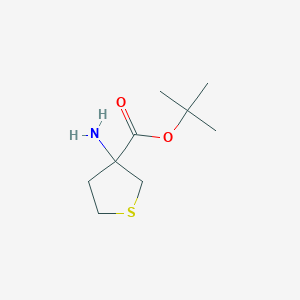
![5-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13179469.png)


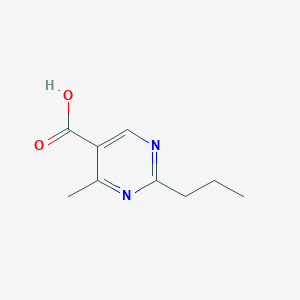
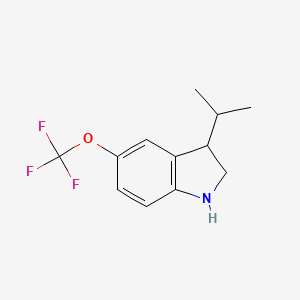


![3-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B13179497.png)
